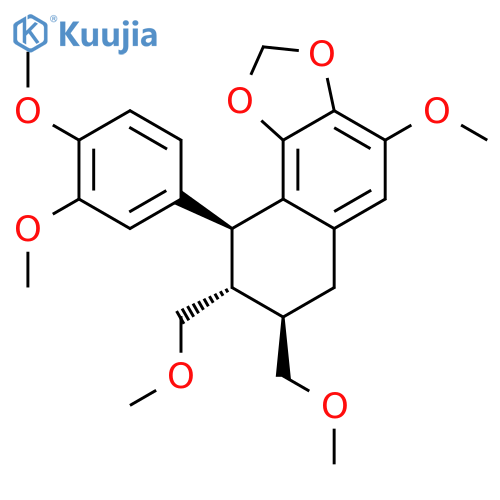Cas no 33676-00-5 (Hypophyllanthin)

Hypophyllanthin structure
商品名:Hypophyllanthin
CAS番号:33676-00-5
MF:C24H30O7
メガワット:430.490808010101
MDL:MFCD03424459
CID:315197
PubChem ID:329766215
Hypophyllanthin 化学的及び物理的性質
名前と識別子
-
- Naphtho[1,2-d]-1,3-dioxole,9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)-,(7S,8S,9R)-
- Hypophyllanthin
- (7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- HYPOPHYLLANTHIN(P) PrintBack
- Hypophyllantin
- Naphtho[1,2-d]-1,3-dioxole,9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methox...
- NSC 619044
- [ "" ]
- HYPOPHYLLANTHIN (CONSTITUENT OF PHYLLANTHUS AMARUS) [DSC]
- Q27253693
- 22ZZ21E33P
- (7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydronaphtho(1,2-d)(1,3)dioxole
- HYPOPHYLLANTHIN (CONSTITUENT OF PHYLLANTHUS AMARUS)
- Naphtho(1,2-d)-1,3-dioxole, 9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)-, (7S,8S,9R)-
- NSC-619044
- CHEMBL510130
- BDBM50292475
- Naphtho(1,2-d)-1,3-dioxole, 9-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis(methoxymethyl)-, (7R,8R,9S)-
- A1-06838
- (7R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- UNII-22ZZ21E33P
- NAPHTHO(1,2-D)-1,3-DIOXOLE, 9-(3,4-DIMETHOXYPHENYL)-6,7,8,9-TETRAHYDRO-4-METHOXY-7,8-BIS(METHOXYMETHYL)-, (7R,8R,9S)-REL-
- DTXSID50187355
- AKOS032948633
- 33676-00-5
- CS-0032116
- MS-27652
- HY-N4108
- (+/-)-Hypophyllanthin
- (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- 78215-54-0
- (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
- DTXSID70857866
- Hypophyllanthin, analytical standard
- AKOS037514694
- NCI60_005685
- NSC619044
- DA-74369
- LBJCUHLNHSKZBW-XGHQBKJUSA-N
-
- MDL: MFCD03424459
- インチ: InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
- InChIKey: LBJCUHLNHSKZBW-LZJOCLMNSA-N
- ほほえんだ: COC[C@H]1CC2=CC(=C3C(=C2[C@@H](C4=CC(=C(C=C4)OC)OC)[C@@H]1COC)OCO3)OC
計算された属性
- せいみつぶんしりょう: 430.199153g/mol
- ひょうめんでんか: 0
- XLogP3: 3.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 回転可能化学結合数: 8
- どういたいしつりょう: 430.199153g/mol
- 単一同位体質量: 430.199153g/mol
- 水素結合トポロジー分子極性表面積: 64.6Ų
- 重原子数: 31
- 複雑さ: 560
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 430.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.158
- ゆうかいてん: 129-130 ºC
- PSA: 64.61000
- LogP: 3.65430
Hypophyllanthin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5024-1mg |
Hypophyllanthin |
33676-00-5 | 98% | 1mg |
¥744.00 | 2023-09-10 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0756-100mg |
Hypophyllanthin |
33676-00-5 | 98% | 100mg |
$1250 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1757-25 mg |
Hypophyllanthin |
33676-00-5 | 98.39% | 25mg |
¥7655.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1757-1 mL * 10 mM (in DMSO) |
Hypophyllanthin |
33676-00-5 | 98.39% | 1 mL * 10 mM (in DMSO) |
¥2935.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0756-5mg |
Hypophyllanthin |
33676-00-5 | 98% | 5mg |
$110 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5024-10mg |
Hypophyllanthin |
33676-00-5 | 98% | 10mg |
¥5012.00 | 2023-09-10 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0756-5mg |
Hypophyllanthin |
33676-00-5 | 98% | 5mg |
$110 | 2023-09-19 | |
| ChemScence | CS-0032116-5mg |
Hypophyllanthin |
33676-00-5 | 98.40% | 5mg |
$315.0 | 2022-04-27 | |
| PhytoLab | 89713-50mg |
Hypophyllanthin |
33676-00-5 | ≥ 95.0 % | 50mg |
€1624.5 | 2023-10-25 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0756-100mg |
Hypophyllanthin |
33676-00-5 | 98% | 100mg |
$1250 | 2023-09-20 |
Hypophyllanthin 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
推奨される供給者
Amadis Chemical Company Limited
(CAS:33676-00-5)Hypophyllanthin

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):157.0/395.0/612.0